3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide
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Overview
Description
3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide typically involves the reaction of 3-amino-2-methylpropanoic acid with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisobutyric acid: A related compound with a similar structure but lacking the phenylethyl group.
2-Amino-1,3-propandiol: Another similar compound with an amino group and two hydroxyl groups.
Uniqueness
3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide is unique due to the presence of the (S)-1-phenylethyl group, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-amino-2-methyl-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(8-13)12(15)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8,13H2,1-2H3,(H,14,15)/t9?,10-/m0/s1 |
InChI Key |
MTUUSKHXENKEBC-AXDSSHIGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)CN |
Canonical SMILES |
CC(CN)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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